Phenyl sulfoxides
Phenyl sulfoxides are a class of organic compounds characterized by the presence of a sulfur atom bonded to an aryl ring, specifically through an oxygen bridge. These compounds exhibit diverse structural and physical properties depending on the substituents attached to both the phenyl group and the sulfur moiety. They find applications in various fields including pharmaceuticals, agrochemicals, and synthetic intermediates due to their unique reactivity. In drug design, phenyl sulfoxides can serve as functional groups for modifying the pharmacological properties of compounds by altering their solubility or interaction with biological targets. Additionally, they are valuable in organic synthesis, providing a versatile platform for constructing complex molecular structures through various coupling reactions and derivatization steps.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
Acetamide,2-[(4-bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-2-thiazolyl]- | 338965-84-7 | C17H12N2O2S2ClBr |
![]() |
(3S)-3-((4-Fluorophenyl)sulfinyl)pyrrolidine hydrochloride | 1354025-28-7 | C10H13ClFNOS |
![]() |
Acetamide,N-[[(5S)-3-[4-(methylsulfinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]- | 96800-41-8 | C13H16N2O4S |
![]() |
4-methanesulfinylbenzaldehyde | 37794-15-3 | C8H8O2S |
![]() |
Benzene,1-fluoro-4-[(trifluoromethyl)sulfinyl]- | 942-39-2 | C7H4F4OS |
![]() |
1-bromo-3-methanesulfinylbenzene | 29959-92-0 | C7H7OSBr |
![]() |
Benzene,[(fluoromethyl)sulfinyl]- | 65325-68-0 | C7H7OFS |
![]() |
2-(ethanesulfinyl)aniline | 1306905-83-8 | C8H11NOS |
![]() |
4-Methyl-5-(4-methylphenyl)sulfinyl-1,2,3-thiadiazole | 282523-13-1 | |
![]() |
Ethyl Phenylsulfinylacetate | 54882-04-1 | C10H12O3S |
Related Literature
-
1. Iodine-mediated oxythiolation of o-vinylanilides with disulfides for the synthesis of benzoxazines†Liyan Liu,Kuiliang Li,Zhenggen Zha,Qi Sun,Zhiyong Wang RSC Adv., 2022,12, 7347-7351
-
Kailash Prasad Prajapati,Masihuzzaman Ansari,Deepak Kumar Yadav,Shikha Mittal,Bibin Gnanadhason Anand,Karunakar Kar J. Mater. Chem. B, 2023,11, 8765-8774
-
Turibius Simon,Chung-Shu Wu,Jie-Chuan Liang,Chieh Cheng,Fu-Hsiang Ko New J. Chem., 2016,40, 2036-2043
-
Ruixue Huang,Ting Yu,Ying Li,Jianan Hu Toxicol. Res., 2018,7, 415-422
-
6. Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis†Xiao-Biao Yan,Chun-Ling Li,Wen-Jie Jin,Peng Guo,Xing-Zhong Shu Chem. Sci., 2018,9, 4529-4534
-
Huihui Song,Qiang Zhou,Zhicheng Song,Kun Tian,Chaohui Guan,Zheng yuan Fang,Gengyang Yuan,Mi Lu,Dong Wei,Xiaodan Li Dalton Trans., 2023,52, 14088-14099
-
Tiago Jose P. Sobreira,Botond Szilagyi,David L. Logsdon,Bradley P. Loren,Zinia Jaman,Ryan T. Hilger,Richard S. Hosler,Andy Koswara,David H. Thompson,R. Graham Cooks,Zoltan K. Nagy Anal. Methods, 2020,12, 3654-3669
-
Jamal Shaibo,Rui Yang,Zhe Wang,He-Ming Huang,Hui-Kai He,Qing-Yu Zhang,Xin Guo Phys. Chem. Chem. Phys., 2019,21, 22390-22395
Recommended suppliers
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5